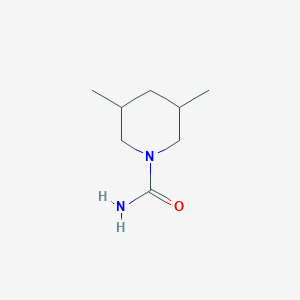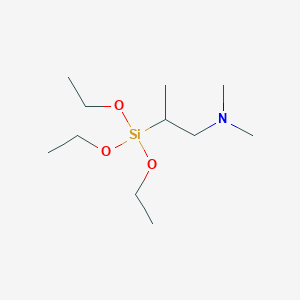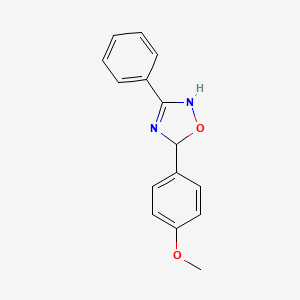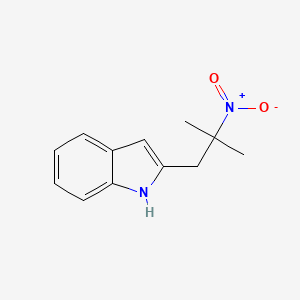![molecular formula C15H22N2O3S2 B14363467 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 95379-89-8](/img/no-structure.png)
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is a complex organic compound that consists of a unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 1-oxa-4,10-dithia-7-azacyclododecane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,10-dithia-7-azacyclododecane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to the combination of its nitrophenyl group and the 1-oxa-4,10-dithia-7-azacyclododecane core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
| 95379-89-8 | |
Molecular Formula |
C15H22N2O3S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
7-[(4-nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane |
InChI |
InChI=1S/C15H22N2O3S2/c18-17(19)15-3-1-14(2-4-15)13-16-5-9-21-11-7-20-8-12-22-10-6-16/h1-4H,5-13H2 |
InChI Key |
YBDIAFJAYVLRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOCCSCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)



